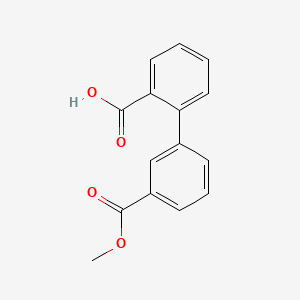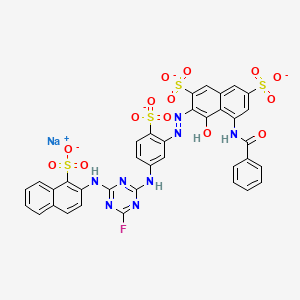
5-Ciano-3-furanocarboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyanofuran-3-carboxylate is a chemical compound with the molecular formula C₇H₅NO₃ . It belongs to the class of heterocyclic building blocks known as furans. This compound contains a furan ring substituted with a cyano group at the 5-position and a carboxylate group at the 3-position .
Synthesis Analysis
The synthetic pathways for Methyl 5-cyanofuran-3-carboxylate involve the introduction of the cyano group and carboxylate group onto the furan ring. Detailed synthetic methods and reaction conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The mechanism of action of Methyl 5-cyanofuran-3-carboxylate is not well understood. However, it is believed that Methyl 5-cyanofuran-3-carboxylate acts as a nucleophile and reacts with various electrophilic compounds, leading to the formation of new organic compounds. Methyl 5-cyanofuran-3-carboxylate has been shown to react with various compounds such as aldehydes, ketones, and imines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 5-cyanofuran-3-carboxylate are not well understood. However, it has been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. Methyl 5-cyanofuran-3-carboxylate has been shown to inhibit the growth of various cancer cells, including breast cancer cells, lung cancer cells, and liver cancer cells. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 5-cyanofuran-3-carboxylate in lab experiments include its ease of synthesis, its ability to react with various electrophilic compounds, and its potential applications in the synthesis of new organic compounds. However, the limitations of using Methyl 5-cyanofuran-3-carboxylate in lab experiments include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the study of Methyl 5-cyanofuran-3-carboxylate. These include the development of new synthetic methods for Methyl 5-cyanofuran-3-carboxylate, the study of its mechanism of action, and the development of new drugs based on Methyl 5-cyanofuran-3-carboxylate. Methyl 5-cyanofuran-3-carboxylate has potential applications in the treatment of various diseases, and further research is needed to explore its full potential.
Conclusion:
In conclusion, Methyl 5-cyanofuran-3-carboxylate is a chemical compound that has gained significant attention in the field of organic chemistry due to its potential applications in various fields. The synthesis method of Methyl 5-cyanofuran-3-carboxylate is relatively simple, and it has been used in various scientific research applications. Methyl 5-cyanofuran-3-carboxylate has potential applications in the treatment of various diseases, and further research is needed to explore its full potential.
Métodos De Síntesis
Methyl 5-cyanofuran-3-carboxylate can be synthesized using various methods, including the reaction of methyl 5-hydroxyfuran-3-carboxylate with cyanogen bromide, the reaction of methyl 5-bromo-3-furancarboxylate with potassium cyanide, and the reaction of methyl 5-chloro-3-furancarboxylate with sodium cyanide. The most commonly used method for the synthesis of Methyl 5-cyanofuran-3-carboxylate is the reaction of methyl 5-hydroxyfuran-3-carboxylate with cyanogen bromide. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide.
Aplicaciones Científicas De Investigación
Propiedades anticancerígenas
El 5-Ciano-3-furanocarboxilato de metilo exhibe una actividad anticancerígena prometedora. Un ejemplo notable es la providencia, que posee potentes efectos antitumorales . Los investigadores están investigando activamente sus mecanismos de acción y su uso potencial en la terapia contra el cáncer.
Inhibición de la quinasa 3-fosfoinositida (PI3K)
Otra aplicación emocionante involucra la (+)-wortmannin, un inhibidor de PI3K. Los derivados del this compound pueden desempeñar un papel en la modulación de las vías de PI3K, que son cruciales para el crecimiento, la supervivencia y el metabolismo celular .
Inhibición de la secreción de insulina
El 4,5-dietil-2-(3-metoxí-3-oxopropil)furano-3-carboxilato de metilo se ha investigado por su capacidad para inhibir la secreción de insulina. Comprender su impacto en la homeostasis de la glucosa podría conducir a nuevas estrategias terapéuticas para el manejo de la diabetes .
Actividad antiparasitaria
Los 5-aril-2-metil-4-(2-oxo-2-aril)-furano-3-carboxilatos de alquilo exhiben propiedades antiparasitarias. Estos compuestos podrían servir como posibles líderes para el desarrollo de nuevos fármacos antiparasitarios .
Inhibición selectiva de la β-galactosidasa
El 5-((2S,3S,4R)-3,4-dihidroxipirrolidin-2-il)-2-metilfurano-3-carboxilato de etilo actúa como un inhibidor selectivo de la β-galactosidasa. Esta enzima juega un papel crucial en los trastornos de almacenamiento lisosomal y otras enfermedades metabólicas .
Derivados de tiofucosido como miméticos no hidrolizables
Los derivados de tiofucosido que contienen S derivados del this compound actúan como miméticos no hidrolizables del tetrasacárido natural SLe x. Estos compuestos tienen aplicaciones potenciales en glicobiología e inmunología .
En resumen, el this compound y sus derivados tienen una gran promesa en varios campos, desde la investigación del cáncer hasta los trastornos metabólicos. Los investigadores continúan explorando sus aplicaciones multifacéticas, lo que los convierte en temas intrigantes para futuras investigaciones. 🧪🔬 .
Propiedades
IUPAC Name |
methyl 5-cyanofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJJLFSWAUMZOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the synthesis of Methyl 5-cyanofuran-3-carboxylate as described in the research?
A: The research highlights that the synthesis of Methyl 5-cyanofuran-3-carboxylate is not straightforward and involves unexpected reaction pathways. When researchers attempted to synthesize the compound via cyanation of methyl 5-chloromethylfuran-2-carboxylate, they observed the formation of unexpected byproducts. This was attributed to the "activated methylene group" of an intermediary furylacetonitrile compound formed in situ []. The research clarifies the structure of these byproducts, correcting previously reported errors in the literature [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
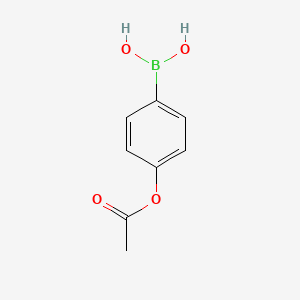

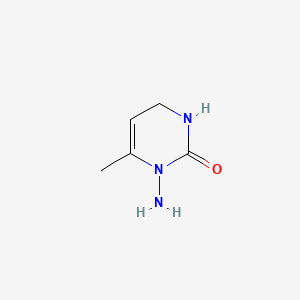
![1'H,3'H-Spiro[azetidine-2,2'-pyrrolo[1,2-a]benzimidazole]](/img/structure/B575153.png)

![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)
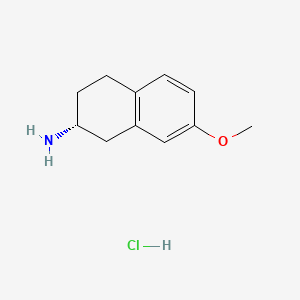
![Cyclobuta[b]furo[3,2-d]pyridine](/img/structure/B575166.png)

